molecular formula C15H18N4O6S B2867405 N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 685837-35-8

N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2867405
CAS No.: 685837-35-8
M. Wt: 382.39
InChI Key: FUFRVMHYXGGDPC-UHFFFAOYSA-N
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Description

N-(5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a methoxymethyl group at the 5-position and a benzamide moiety bearing a morpholinosulfonyl group at the para position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and role in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity .

The morpholinosulfonyl group is likely introduced through sulfonylation of the benzamide precursor, as seen in related sulfonamide-containing derivatives .

Properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O6S/c1-23-10-13-17-18-15(25-13)16-14(20)11-2-4-12(5-3-11)26(21,22)19-6-8-24-9-7-19/h2-5H,6-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFRVMHYXGGDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The morpholine sulfonyl group is introduced via sulfonylation reactions, and the benzamide moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the benzamide moiety.

Scientific Research Applications

N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-(methoxymethyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and morpholine sulfonyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Substituents on the 1,3,4-Oxadiazole Ring

The methoxymethyl group distinguishes the target compound from analogs with bulkier or aromatic substituents. Key comparisons include:

Compound Name Oxadiazole Substituent Benzamide Substituent Yield (%) HPLC Purity (%) Source
Target Compound Methoxymethyl Morpholinosulfonyl N/A N/A
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (54) Cyclohexyl Fluoro 38 95.5
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26) Thiophen-2-yl Bromo 60 95.0
LMM5 (4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl N/A N/A
  • Methoxymethyl vs. Cyclohexyl/Thiophene : The methoxymethyl group (small, polar) contrasts with hydrophobic cyclohexyl () or aromatic thiophene (), which may alter pharmacokinetics (e.g., membrane permeability) .
  • Synthetic Challenges : Methoxymethyl derivatives may require protection/deprotection steps during synthesis, whereas cyclohexyl or aryl groups are introduced via direct coupling (e.g., General Procedure B in ).

Substituents on the Benzamide Moiety

The morpholinosulfonyl group is compared to halogen, alkoxy, and alkyl substituents:

Compound Name Benzamide Substituent Key Properties Biological Activity (if reported)
Target Compound Morpholinosulfonyl Enhanced solubility, H-bonding Not reported in evidence
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide (50) Isopropoxy Hydrophobic Ca²⁺/calmodulin inhibition
LMM11 Cyclohexyl(ethyl)sulfamoyl Sulfonamide-based Antifungal (C. albicans)
N-(5-(2,3-Dihydrodioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-trifluoromethylbenzamide (19) Trifluoromethyl Electron-withdrawing Not reported
  • Morpholinosulfonyl vs.
  • Halogen/Alkoxy Substituents : Bromo or fluoro substituents () enhance electrophilic character, possibly aiding in π-stacking interactions, whereas alkoxy groups (e.g., isopropoxy in ) increase hydrophobicity .

Purity and Yield

While the target compound’s synthetic data are unavailable, similar derivatives exhibit yields of 12–60% and HPLC purities >95% (). Low yields (e.g., 12% for compound 8 in ) may reflect steric hindrance during coupling, suggesting methoxymethyl’s smaller size could improve efficiency.

Key Structural-Activity Relationships (SAR)

Oxadiazole Substituents : Hydrophilic groups (methoxymethyl) may improve aqueous solubility but reduce membrane permeability compared to hydrophobic groups (cyclohexyl).

Benzamide Substituents: Sulfonamides (morpholinosulfonyl) likely enhance target binding via H-bonding, whereas halogens (bromo, fluoro) improve electrophilic interactions.

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